molecular formula C6H8N2OS B12508250 Pyrimidine, 4-methoxy-2-methylthio- CAS No. 76541-59-8

Pyrimidine, 4-methoxy-2-methylthio-

Cat. No.: B12508250
CAS No.: 76541-59-8
M. Wt: 156.21 g/mol
InChI Key: GXCMABRXUXDVMW-UHFFFAOYSA-N
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Description

4-Methoxy-2-(Methylthio)pyrimidine is an organic compound with the molecular formula C6H8N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their presence in nucleic acids and various pharmaceuticals, making them significant in both biological and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(Methylthio)pyrimidine typically involves the reaction of 2-chloro-4-methoxypyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent such as ethanol at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for 4-Methoxy-2-(Methylthio)pyrimidine are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(Methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-(Methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(Methylthio)pyrimidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thus exerting its effects.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2-(Methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

76541-59-8

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

4-methoxy-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H8N2OS/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3

InChI Key

GXCMABRXUXDVMW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)SC

Origin of Product

United States

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